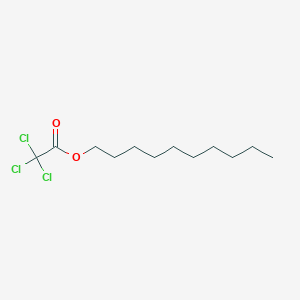
Decyl trichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyl trichloroacetate: is an organic compound with the chemical formula C₁₂H₂₁Cl₃O₂ It is an ester derived from trichloroacetic acid and decanol
准备方法
Synthetic Routes and Reaction Conditions: Decyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with decanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of acetic acid to produce trichloroacetic acid, followed by esterification with decanol. The process may involve purification steps such as distillation or recrystallization to obtain the pure product .
化学反应分析
Types of Reactions: Decyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and decanol.
Reduction: The compound can be reduced to form decyl dichloroacetate or decyl monochloroacetate, depending on the reducing agent and conditions used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Trichloroacetic acid and decanol.
Reduction: Decyl dichloroacetate or decyl monochloroacetate.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Decyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is used in biochemical studies to investigate the effects of trichloroacetate esters on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
作用机制
The mechanism of action of decyl trichloroacetate involves its interaction with biological molecules and pathways. The trichloromethyl group in the compound can undergo hydrolysis to release trichloroacetic acid, which can then interact with proteins and other biomolecules. This interaction can lead to the modification of protein structures and functions, affecting various cellular processes .
相似化合物的比较
Trichloroacetic acid: A strong acid used in various chemical and biochemical applications.
Decyl dichloroacetate: A related ester with two chlorine atoms instead of three.
Decyl monochloroacetate: An ester with a single chlorine atom.
Uniqueness: Decyl trichloroacetate is unique due to its trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its dichloro and monochloro counterparts. This makes it particularly useful in specific synthetic and research applications .
属性
CAS 编号 |
65611-33-8 |
|---|---|
分子式 |
C12H21Cl3O2 |
分子量 |
303.6 g/mol |
IUPAC 名称 |
decyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H21Cl3O2/c1-2-3-4-5-6-7-8-9-10-17-11(16)12(13,14)15/h2-10H2,1H3 |
InChI 键 |
JVOWHDCGJSEUMO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


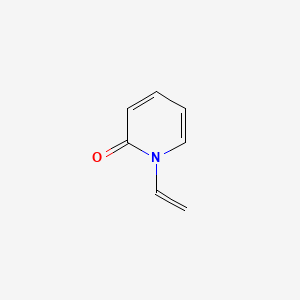

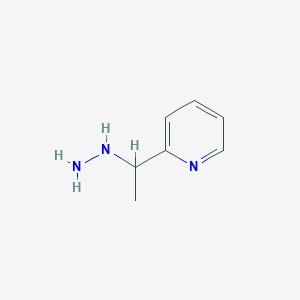
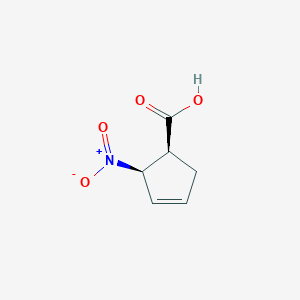
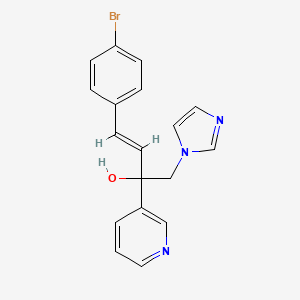
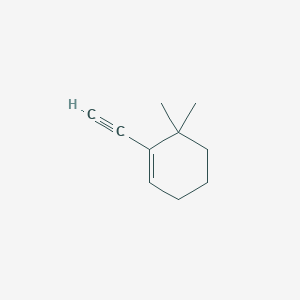
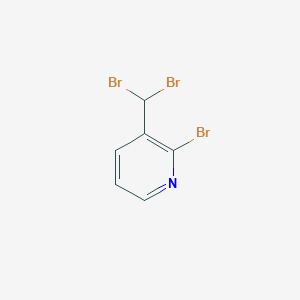
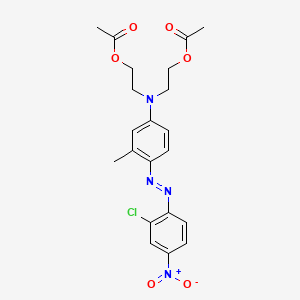
![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)
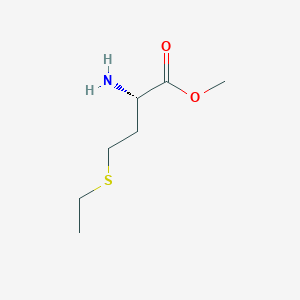
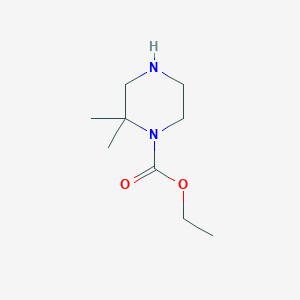
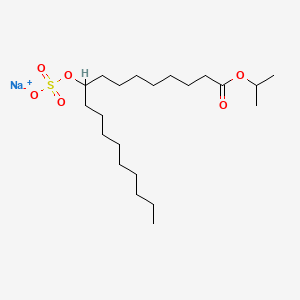
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
